Hydrazo III

Description

Contextualization of Advanced Hydrazone Derivatives in Modern Organic Chemistry

Hydrazone derivatives are a significant class of organic compounds that have garnered considerable attention in modern organic chemistry. novapublishers.comresearchgate.net Their versatile nature stems from the presence of the azomethine group (-NHN=CH), which imparts unique chemical reactivity and allows for a wide range of structural modifications. rsc.org This adaptability makes them crucial building blocks in the synthesis of various organic molecules, especially nitrogen-containing heterocyclic compounds. tsijournals.comppm.edu.pl

In contemporary research, advanced hydrazone derivatives are explored for their potential in diverse fields. They are integral to the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearcher.life For instance, their ability to form stable complexes with metal ions is harnessed in catalysis and materials science. rsc.org The tunable electronic and steric properties of hydrazones make them ideal candidates for the design of functional molecules with specific properties, such as chemosensors and molecular switches. orientjchem.org

Historical Trajectory and Seminal Discoveries in Hydrazone Synthesis and Reactivity

The chemistry of hydrazones has a rich history dating back to the 19th century. A pivotal moment was the work of German chemist Emil Fischer, who in 1875 synthesized phenylhydrazine (B124118). ictp.it This discovery was instrumental, as it led to the development of the Fischer indole (B1671886) synthesis, a widely used method for synthesizing indoles from arylhydrazones. Fischer also utilized the reaction of phenylhydrazine with sugars to form osazones, which was a key method for the identification and differentiation of monosaccharides. wikipedia.org

The fundamental reaction for forming hydrazones, the condensation of a hydrazine (B178648) with an aldehyde or ketone, was first reported in the late 19th century and has since become a cornerstone of organic synthesis. numberanalytics.com Over the years, the scope of hydrazone chemistry has expanded significantly. Key reactions such as the Wolff-Kishner reduction, where hydrazones serve as intermediates for the deoxygenation of aldehydes and ketones, have become standard textbook reactions. wikipedia.org Furthermore, reactions like the Shapiro reaction and the Bamford-Stevens reaction, which convert hydrazones into vinyl compounds, highlight their synthetic utility. tsijournals.comwikipedia.org

Definition and Structural Classes of Hydrazone Compounds in Academic Research

Hydrazones are organic compounds characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are formally derived from aldehydes or ketones by replacing the oxygen atom with the =N-NH₂ functional group. wikipedia.org This core structure can be further functionalized, leading to a wide variety of hydrazone derivatives.

In academic research, hydrazones are often classified based on the nature of the substituents on the nitrogen and carbon atoms. Some prominent classes include:

Arylhydrazones: Where at least one aryl group is attached to the hydrazone moiety. These are extensively studied due to their applications in synthesis and materials science. tsijournals.com

Acylhydrazones and Aroylhydrazones: These contain an acyl or aroyl group attached to one of the nitrogen atoms. They are known for their interesting conformational properties and biological activities. researcher.lifetaylorandfrancis.com

Sulfonylhydrazones: These derivatives contain a sulfonyl group and are important intermediates in various organic transformations. taylorandfrancis.com

Hydrazide-hydrazones: These molecules possess a hydrazide moiety in addition to the hydrazone group and are investigated for their therapeutic potential. mdpi.comnih.gov

The structural diversity of hydrazones is further enriched by the possibility of keto-enol tautomerism and E/Z isomerism around the C=N double bond, which can significantly influence their chemical and physical properties. researcher.lifeictp.it

Rationale for In-Depth Academic Investigation of "Hydrazo III" Analogues (Arylhydrazones)

The in-depth academic investigation of arylhydrazone analogues is driven by their remarkable versatility and potential for a wide range of applications. Researchers are particularly interested in several key aspects of these compounds:

Synthetic Utility: Arylhydrazones are valuable intermediates in the synthesis of a plethora of heterocyclic compounds, including pyrazoles, indoles, and tetrahydropyridazines. wikipedia.orgtaylorandfrancis.comrsc.org The ability to construct complex molecular architectures from readily available starting materials is a major focus of synthetic organic chemistry.

Biological Activity: Many arylhydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. orientjchem.orgnih.govnih.gov The search for new therapeutic agents with improved efficacy and reduced side effects is a significant driver of research in this area. nih.govepa.govoauife.edu.ng

Coordination Chemistry: The nitrogen and, in some cases, oxygen or sulfur atoms in arylhydrazone derivatives make them excellent ligands for a variety of metal ions. The resulting metal complexes have applications in catalysis, sensing, and as therapeutic agents themselves. rsc.orgictp.it

Materials Science: Arylhydrazones are being explored for their use in the development of advanced materials. For example, some hydrazone-based photoswitches can be incorporated into liquid crystal polymers to create light-adaptive actuators and soft robotics. acs.org Their photochromic properties are also of interest for developing molecular-scale devices.

The following table provides a glimpse into the research on the synthesis of various hydrazone derivatives, highlighting the reaction conditions and yields.

| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |

| 2-Acetylthiophene and Acetic hydrazide | Reflux in ethanol (B145695) | Acetylhydrazone | 85 | orientjchem.org |

| 2-Acetylthiophene and Benzhydrazide | Reflux in ethanol | Benzoylhydrazone | 83 | orientjchem.org |

| 2-Amino-3-formylchromone and various hydrazides | Reflux in acetic acid | Chromone-based hydrazone | 65-81 | researchgate.net |

| 2,3- or 2,4-dihydroxybenzaldehyde (B120756) and (iso)nicotinic acid hydrazides | Solid-state melt reaction | Dihydroxybenzoylhydrazone | - | rsc.org |

| 2,4-dihydroxybenzoic acid hydrazide and aromatic aldehydes | Condensation reaction | Hydrazide-hydrazone | - | nih.gov |

Scope and Interdisciplinary Relevance in Chemical Sciences

The study of advanced hydrazone analogues, such as arylhydrazones, extends far beyond the traditional boundaries of organic chemistry, demonstrating significant interdisciplinary relevance.

Medicinal Chemistry: The design, synthesis, and biological evaluation of hydrazone derivatives as potential drug candidates is a major area of research. nih.govnih.govepa.gov Structure-activity relationship (SAR) studies are conducted to optimize the therapeutic properties of these compounds. mdpi.com

Materials Science and Polymer Chemistry: Hydrazones are being integrated into polymers to create "smart" materials that respond to external stimuli like light. acs.orgnumberanalytics.com This has potential applications in areas such as self-healing materials and drug delivery systems. numberanalytics.com

Analytical Chemistry: Hydrazones are utilized in the development of chemosensors for the detection of specific ions or molecules. For instance, dinitrophenylhydrazine is used for the analysis of aldehydes and ketones. wikipedia.org

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods are employed to study the electronic structure, reactivity, and spectroscopic properties of hydrazones. acs.orgacs.org These theoretical studies complement experimental findings and aid in the rational design of new hydrazone-based molecules. tandfonline.commdpi.com

Bioconjugation Chemistry: Hydrazone-based ligation is a valuable tool in bioconjugation, used to link molecules to proteins, antibodies, and other biomolecules. wikipedia.orgnih.gov The pH-sensitive nature of the hydrazone bond is particularly useful for drug release in specific cellular compartments. wikipedia.org

The following table presents selected physicochemical data for a series of halo-functionalized hydrazones, illustrating the type of detailed research being conducted.

| Compound | Molecular Formula | λmax (nm) | Energy Gap (eV) | Reference |

| CPFH | C₁₅H₁₁ClFN₅O₃ | - | 7.278 | acs.org |

| CCPH | C₁₅H₁₁Cl₂N₅O₃ | 281 | 7.241 | acs.org |

| BCPH | C₁₅H₁₁BrClN₅O₃ | - | 7.229 | acs.org |

CPFH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-fluorobenzylidene) aceto-hydrazone CCPH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-chlorobenzylidene) aceto-hydrazone BCPH: 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-bromobenzylidene) aceto-hydrazone

Structure

2D Structure

3D Structure

Properties

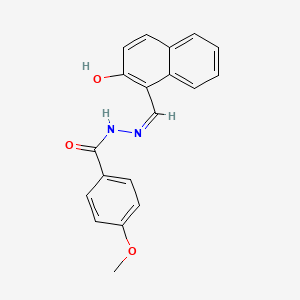

Molecular Formula |

C19H16N2O3 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methoxybenzamide |

InChI |

InChI=1S/C19H16N2O3/c1-24-15-9-6-14(7-10-15)19(23)21-20-12-17-16-5-3-2-4-13(16)8-11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12- |

InChI Key |

UPSDUCJJPJUNKO-NDENLUEZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies for the Elaboration of Hydrazo Iii Analogues

Foundational Condensation Reactions in "Hydrazo III" Precursor Synthesis

The cornerstone of hydrazone synthesis lies in the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound, typically an aldehyde or a ketone. soeagra.combeilstein-journals.orgnumberanalytics.comictp.itresearchgate.net This reaction is fundamental for creating the hydrazone backbone, which can then be further modified. The process is generally efficient and proceeds by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH linkage. soeagra.comnumberanalytics.com

The reaction of aldehydes with hydrazines is a widely used method for the synthesis of aldehyde-derived hydrazones. nih.govresearchgate.net This condensation is typically carried out by refluxing equimolar amounts of the aldehyde and a hydrazine derivative in a suitable solvent, such as ethanol (B145695). ictp.it The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the dehydration step and accelerate the reaction. ictp.itnih.gov

This pathway is highly versatile, accommodating a wide range of substituted aromatic and aliphatic aldehydes, as well as various hydrazine derivatives, including phenylhydrazine (B124118) and N,N-dialkyl hydrazines. nih.govnih.govnumberanalytics.com The resulting N,N-dialkyl hydrazones are valuable substrates for further functionalization, including advanced catalytic C-H activation reactions. nih.gov

Table 1: Examples of Aldehyde-Hydrazine Condensation Reactions

| Aldehyde Reactant | Hydrazine Reactant | Product Type | Reference |

|---|---|---|---|

| Various Aromatic and Aliphatic Aldehydes | N,N-dialkyl hydrazines | α-branched amines (via hydrazone intermediate) | nih.gov |

| Indole-3-carboxaldehyde | N,N-dimethylhydrazine | N′-(1H-indol-3-yl-methylene)-N,N-dimethylhydrazine | numberanalytics.com |

| Various Aldehydes | N-aminopyrroles or N-aminoazoles | Hydrazone precursors for pyrrolopyridazines | nih.govacs.org |

Similarly, ketones react with hydrazines to form ketone-derived hydrazones, often referred to as ketohydrazones. soeagra.comnih.gov The general principle of the reaction is analogous to that of aldehydes, involving a condensation that eliminates water. ictp.itresearchgate.net These reactions are also frequently catalyzed by the addition of a small amount of acid. nih.gov

Ketone-derived hydrazones are important precursors for a variety of chemical transformations. For instance, they can be used in the synthesis of heterocyclic structures like indazoles through electrochemical methods. beilstein-journals.org The stability and reactivity of the resulting hydrazone can be influenced by the substituents on both the ketone and the hydrazine moiety. ictp.it

Table 2: Examples of Ketone-Hydrazine Condensation Reactions

| Ketone Reactant | Hydrazine Reactant | Reaction Condition | Product Type | Reference |

|---|---|---|---|---|

| General Ketones | Hydrazine | Acid catalyst | Hydrazone | soeagra.comnih.gov |

| Ketone-derived hydrazones | - | Electrolysis | Indazoles | beilstein-journals.org |

Aldehyde-Hydrazine Condensation Pathways

Advanced Catalytic Approaches in "this compound" Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that enable the direct functionalization of hydrazone scaffolds. Transition metal catalysis, in particular, has opened new avenues for creating complex molecular architectures from relatively simple hydrazone precursors.

Transition metal catalysts, including those based on rhodium and copper, have been instrumental in developing novel synthetic routes for hydrazone analogues. dicp.ac.cnmdpi.commdpi.comnih.gov These catalysts can activate otherwise inert C-H bonds, allowing for the introduction of new functional groups and the construction of intricate cyclic systems.

Rhodium(III) catalysts have proven to be highly effective for the C-H activation and functionalization of hydrazones. nih.govnih.govacs.orgfigshare.comresearchgate.net These reactions often utilize a directing group strategy, where a coordinating atom within the hydrazone structure guides the metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring. nih.govresearchgate.net

One notable application is the synthesis of functionalized 1H-indazoles through a Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones. nih.gov This process involves a C(aryl)-H metalation followed by a C(aldehyde)-H insertion. Another powerful strategy involves the annulation of hydrazones with alkynes, where the rhodium catalyst facilitates a dual C-H activation to construct fused heterocyclic systems like pyrrolopyridazines and azolopyridazines. nih.govacs.org This method is significant as it can proceed without a directing heteroatom functionality. nih.govacs.org Furthermore, Rh(III) catalysis has been employed in the three-component synthesis of 1-aminoindoles from hydrazines, ketones, and diazo compounds, where the hydrazone is formed in situ. rsc.org

Table 3: Research Findings on Rhodium(III)-Catalyzed C-H Functionalization of Hydrazones

| Reactants | Catalyst System | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Aldehyde phenylhydrazones | Rh(III)Cp*(OAc)₂ | Functionalized 1H-indazoles | Double C-H activation and C-H/C-H cross coupling | nih.gov |

| Hydrazones from N-aminoazoles and aldehydes, Alkynes | Rh(III) precatalyst | Azolopyridazines | Dual C-H activation and coupling with alkynes | nih.govacs.org |

| N-Boc hydrazones, Propargylic monofluoroalkynes | Rhodium(III) | Spiro[cyclobutane-1,9′-indeno[1,2-a]indenes] | C-H activation/[3 + 2] annulation/intramolecular Friedel-Crafts | figshare.com |

| Aryl hydrazines, Alkynes | Rh(III) | Indoles | In situ hydrazone formation and C-H activation/annulation | researchgate.net |

Copper catalysis offers a complementary approach to the functionalization of hydrazones, often proceeding through radical-based mechanisms. Copper(II) catalysts can be employed in annulative radical chemistry to activate the hydrazoyl position. nih.gov This activation, proceeding through a single-electron transfer (SET), allows for the conversion of the hydrazone moiety into other valuable functional groups. nih.gov

For example, a Cu(II)-catalyzed annulative radical reaction can convert a hydrazone into a morpholine-substituted tetrazole. nih.gov This type of transformation highlights the utility of copper catalysis in expanding the chemical space accessible from hydrazone intermediates. Copper-catalyzed reactions are also utilized in the synthesis of various nitrogen-containing heterocycles, such as the four-component cascade annulation to produce sulfonyl-functionalized quinone-fused cyclopenta[b]indoles. rsc.org While not directly starting from a pre-formed hydrazone, this showcases the power of copper in facilitating complex annulations involving radical intermediates, a principle applicable to hydrazone chemistry.

Table 4: Research Findings on Copper(II)-Catalyzed Reactions

| Reactants | Catalyst System | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Hydrazone | Cu(II) | Morpholine-substituted tetrazole | Annulative radical chemistry via SET | nih.gov |

| Terminal acetylene, etc. | Copper catalyst | Sulfonyl-functionalized quinone-fused cyclopenta[b]indoles | Four-component cascade annulation | rsc.org |

| N-Propargyl Hydrazones | Cu(II) | Substituted Pyrazolines | Aminocyclization | acs.org |

Transition Metal-Catalyzed Coupling Reactions

Palladium(II) Catalysis in Hydrazone Derivatization

Palladium(II) catalysis is a powerful tool in organic synthesis, particularly for carbon-carbon bond formation. In the context of hydrazone derivatization, Pd(II) complexes have been shown to effectively catalyze cross-coupling reactions. Research indicates that Pd(II) ions attached to hydrazone-derived ligands can enhance catalytic performance. researchgate.net

Studies have focused on the catalytic activity of synthesized Pd(II)-hydrazone complexes in Heck reactions, which couple unsaturated halides with alkenes. researchgate.net For instance, the reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) has been successfully catalyzed by such complexes. researchgate.net The efficiency of these catalysts can be optimized by adjusting parameters like catalyst loading and reaction time. researchgate.net One study found that the optimal condition for a specific Pd(II)-hydrazone catalyst was a 0.5 mmol% loading, achieving high conversion within 60 minutes. researchgate.net

Furthermore, polymer-supported palladium(II)-hydrazone catalysts have been developed to facilitate easier recovery and recycling of the catalyst. A catalyst featuring a methyl group on the hydrazone ligand, supported on chloromethylated polystyrene beads, demonstrated excellent performance in the Heck reaction between 1-bromo-4-nitrobenzene and methyl acrylate, achieving a 99.84% conversion rate. analis.com.my The coordination of the hydrazonato ligand to the palladium center is considered a key step, with these complexes likely representing resting states in the catalytic cycle. rsc.org

Table 1: Optimization of Pd(II)-Catalyzed Heck Reaction Data sourced from studies on Heck reactions using Pd(II)-hydrazone complexes. researchgate.netanalis.com.my

| Catalyst System | Reactants | Base | Solvent | Reaction Time | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|---|

| Pd-L1 (0.5 mmol%) | 1-bromo-4-nitrobenzene + Styrene | Na2CO3 | DMA | 60 min | High | researchgate.net |

| PS-Pd(CH3) (1 mmol%) | 1-bromo-4-nitrobenzene + Methyl Acrylate | K2CO3 | DMA | 60 min | 99.84 | analis.com.my |

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of hydrazones. Simple, commercially available molecules like anthranilic acids and aminobenzoic acids have been identified as superior catalysts for hydrazone formation, significantly accelerating the reaction compared to traditional aniline (B41778) catalysis at neutral pH. nih.gov This nucleophilic catalysis proceeds through catalyst-imine intermediates, allowing for rapid product formation even at low reactant concentrations. nih.gov Research indicates that 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid can enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed equivalent. nih.gov

Another innovative organocatalytic approach involves leveraging the vinylogous reactivity of hydrazones derived from heteroaromatic aldehydes. chemrxiv.orgresearchgate.net In this "umpolung" strategy, the electron-donating effect of the hydrazone moiety activates an otherwise electron-poor heteroaromatic system towards asymmetric Friedel-Crafts reactions with α,β-unsaturated aldehydes. chemrxiv.orgresearchgate.net The use of aminocatalysts, such as MacMillan imidazolidinones, facilitates this transformation with excellent enantioselectivity. chemrxiv.orgresearchgate.net

Table 2: Comparison of Organocatalysts for Hydrazone Formation Data based on kinetic studies of hydrazone formation at neutral pH. nih.govacs.org

| Catalyst | Substrate Type | pH | Observed Rate Enhancement (vs. Aniline) | Reference |

|---|---|---|---|---|

| 5-Methoxyanthranilic Acid | Aromatic Aldehyde | 7.4 | 10-100x | nih.gov |

| 3,5-Diaminobenzoic Acid | Aromatic Aldehyde | 7.4 | 10-100x | nih.gov |

| 2-Aminophenols | Aromatic Aldehyde | 7.4 | Up to 7x | acs.org |

| 2-(Aminomethyl)benzimidazoles | Aryl Ketone | 7.4 | Effective (rate enhancement varies) | acs.org |

Photoredox-Catalyzed Synthesis

Visible-light photoredox catalysis has emerged as a powerful method for generating radical intermediates under mild conditions, enabling novel transformations. This strategy has been applied to the direct C(sp²)-H functionalization of hydrazone scaffolds. acs.orgacs.orgresearchgate.net A notable application is the difluoromethylation of hydrazones using difluoromethyltriphenylphosphonium bromide as a stable and accessible reagent. acs.orgacs.org

The reaction mechanism is proposed to involve the formation of an aminyl radical, which then undergoes a single electron transfer (SET) to form a corresponding aminyl cation in a novel aminyl radical/polar crossover process. researchgate.net This methodology is characterized by its broad substrate scope, excellent functional group compatibility, and mild, environmentally benign reaction conditions. acs.orgacs.org It allows for the efficient preparation of fluorine-containing imino compounds, which are of significant interest in medicinal chemistry. acs.orgacs.org The combination of photoredox catalysis with other reaction types, such as the Wolff-Kishner reaction, further expands the synthetic possibilities, allowing for the difunctionalization of carbonyl groups via a radical-carbanion relay sequence. nih.gov

Multicomponent Reaction (MCR) Strategies for Complex "this compound" Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building complex molecular architectures. ensta-paris.frrsc.org They are prized for their atom and step economy, simple procedures, and the ability to generate diverse compound libraries. ensta-paris.frresearchgate.net

In the synthesis of complex hydrazone-containing scaffolds like pyrazoles, MCRs are particularly valuable. One strategy involves a three-component coupling of an alkyne, a hydrazone, and an N-heterocycle to yield multi-substituted pyrazoles. rsc.org Another approach uses a one-pot cascade reaction involving aromatic aldehydes, p-toluenesulfonyl hydrazide, and chromones to selectively synthesize monocyclic or tricyclic-fused pyrazoles. rsc.org These reactions often proceed through the in-situ formation of a hydrazone intermediate, which then undergoes further transformations like a [3+2] cycloaddition. rsc.org The operational simplicity and high regioselectivity of these metal-free processes make them attractive for constructing complex "this compound" analogues. rsc.org

Green Chemistry Principles in "this compound" Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Mechanochemistry, particularly ball-milling, offers a solvent-free route for the synthesis of hydrazones. researchgate.netresearchgate.netchemrxiv.org This technique involves the grinding of solid reactants, often without the need for any solvent or catalyst. chemrxiv.org The condensation of various hydrazines with aldehydes in a vibratory ball-mill has been shown to produce hydrazones with transformation rates exceeding 99%, without generating by-products. researchgate.net

This method is highly efficient, and reaction times can be significantly shorter than solution-based methods. researchgate.netirb.hr For example, the synthesis of the active pharmaceutical ingredient nitrofurantoin, an N-acylhydrazone, has been achieved on a 25-gram scale using twin-screw extrusion (TSE), a continuous mechanochemical process. acs.org This solvent-free approach avoids the use of corrosive acids and bases typically required in solution, highlighting its advantages in producing high-purity compounds with a reduced environmental footprint. irb.hr

Table 3: Mechanochemical Synthesis of Hydrazones Data from studies on solvent-free synthesis of hydrazone derivatives. researchgate.netacs.org

| Method | Reactants | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Vibratory Ball-Milling | Substituted Hydrazines + Phenol (B47542) Aldehydes | Solvent-free, Room Temp, 2-8 h | >99% Conversion | researchgate.net |

| Twin-Screw Extrusion (TSE) | 1-Aminohydantoin Chlorohydrate + 5-Nitro-2-furfural | Solvent-free, 50 °C | High Conversion | acs.org |

Microwave-assisted synthesis is another green chemistry technique that can dramatically reduce reaction times and improve yields. The synthesis of hydrazone derivatives via the condensation of hydrazides with aldehydes can be accomplished in minutes under microwave irradiation, compared to hours required for conventional heating. researchgate.netnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis Data from a comparative study on the synthesis of benzoic hydrazide. researchgate.net

| Parameter | Conventional Method (Process 1) | Microwave Method (Process 2) | Improvement |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Heating Time | 6-9 hr | 60-200 s | 162-360x Less Time |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400x Less Energy |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

Ultrasonic Irradiation Methodologies

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful and efficient technique for accelerating chemical reactions. This approach, often referred to as sonochemistry, utilizes the energy of sound waves to induce cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement in reaction rates and, often, improved product yields.

In the context of synthesizing hydrazone derivatives, which share a core structural motif with "this compound," ultrasonic irradiation offers considerable advantages over conventional heating methods. ksu.edu.saresearchgate.net Research has demonstrated that the synthesis of novel 4,6-disubstituted-1,3,5-triazines containing hydrazone moieties is significantly expedited under ultrasonic conditions. ksu.edu.sa When compared to traditional refluxing techniques, sonication consistently results in higher yields and greater purity of the target compounds in a fraction of the time. researchgate.net

For instance, the synthesis of various hydrazone derivatives showed a dramatic reduction in reaction time from 3-4 hours under conventional heating to just 15-40 minutes with ultrasonic irradiation. researchgate.net Concurrently, the yields were observed to increase from a range of 60-75% to 80-92%. researchgate.net This efficiency is attributed to the enhanced mass transfer and the continuous activation of reacting surfaces by the acoustic cavitation effect. The use of environmentally benign solvents, such as water-glycerol mixtures, has also been successfully implemented in the ultrasound-promoted synthesis of hydrazine carboxamide analogues, further highlighting the green chemistry aspects of this methodology. nih.gov The general procedure involves sonicating the reactant mixture, such as 1H-Indole-2,3-dione and N-(substituted phenyl)hydrazine carboxamides, at a specific power for a short duration until the reaction is complete, after which the product can be easily isolated. nih.gov

Table 1: Comparison of Conventional vs. Ultrasonic Irradiation Methods for Synthesis of Hydrazone Derivatives researchgate.net

Stereoselective Synthesis of Chiral "this compound" Analogues

The synthesis of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern medicinal chemistry and materials science. For "this compound" analogues, which may possess one or more stereocenters, controlling the three-dimensional arrangement of atoms is critical. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities.

One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the asymmetric alkylation of hydrazones can be achieved using chiral auxiliaries like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). nih.gov Hydrazones derived from SAMP can be metalated and then alkylated with high generality, yield, and stereoselectivity. nih.gov The auxiliary is then cleaved to yield the desired α-alkylated product with high enantiomeric purity. nih.gov This methodology has been applied to the synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes, where the key step involves the alkylation of a dianion of a chiral nitro hydrazone. nih.gov

Another key strategy is the use of stereoselective reactions controlled by chiral catalysts or reagents. In the total synthesis of prostacyclin analogues such as 16S-iloprost, a key step involves the stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, which forms a hydrazone intermediate. nih.gov This reaction establishes the stereochemistry at a crucial position in the target molecule. Further stereocontrol is achieved through subsequent steps, including diastereoselective olefination using a chiral phosphoryl acetate (B1210297) and stereoselective alkylation. nih.gov The development of such multi-step, stereocontrolled sequences is essential for accessing complex chiral molecules.

Research into fissoldhimine alkaloid analogues has also employed stereoselective methods, such as the heterodimerization of N-substituted pyrrolidine-1-carboxamides. rsc.org The use of chiral phosphoric acid catalysis can induce high enantioselectivity in the formation of specific heterodimers. rsc.org These examples underscore the principle that achieving high stereoselectivity often requires a carefully designed synthetic route that leverages chiral precursors, catalysts, or reagents to guide the formation of specific stereoisomers.

Table 2: Examples of Stereoselective Synthetic Strategies

Post-Synthetic Modification and Derivatization of "this compound" Precursors

Post-synthetic modification (PSM) is a versatile chemical strategy where a pre-formed molecular scaffold or material is chemically altered to introduce new functional groups or properties. This approach is particularly valuable for creating libraries of analogues from a common precursor, allowing for the fine-tuning of molecular characteristics.

In the context of hydrazone-containing structures, PSM can be applied to various precursors. For example, crystalline amine-functionalized hydrazones can undergo PSM through reactions with aldehyde vapors to generate more complex hydrazone-Schiff bases. rsc.org This method demonstrates how a solid-state precursor can be derivatized without the need for dissolution, offering a potentially cleaner and more efficient route to new analogues.

Another powerful application of PSM is in the functionalization of advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). A hydrazone-linked COF can be converted into a more stable hydrazide-linked COF through a mild oxidation process. researchgate.net This transformation not only enhances the chemical stability of the framework but can also improve its properties, such as its capacity for iodine uptake, due to the favorable interactions between iodine and the newly formed hydrazide moieties. researchgate.net Similarly, PSM can be used to introduce reactive handles into materials; for instance, introducing an anhydride (B1165640) functional group into a MOF creates an effective anchor for grafting various organic molecules, including alcohols and amines, to tailor the framework's properties. uwo.ca

PSM is also a key technique in nucleic acid chemistry. Oligonucleotides can be synthesized incorporating nucleoside analogues with reactive groups. For example, an oligonucleotide containing a 2'-deoxy-5-difluoromethyluridine (dUCHF2) can be modified post-synthetically. researchgate.net The difluoromethyl group can be converted into a formyl, oxime, or hydrazone by treatment with the appropriate nucleophile, demonstrating the ability to introduce diverse functionalities into a biomolecule at a specific site. researchgate.net This highlights the precision and utility of PSM for creating highly specialized molecular probes and therapeutic agents from a common "this compound"-like precursor structure.

Table 3: Compound Names Mentioned

Advanced Structural Characterization and Elucidation of Hydrazo Iii Analogues

Spectroscopic Analysis of "Hydrazo III"

Spectroscopic methods provide a detailed insight into the molecular framework of this compound analogues, revealing key information about their electronic structure, functional groups, and the connectivity of their atoms. The existence of these compounds predominantly in the hydrazone form in certain solvents and in the solid state has been established through these techniques. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound analogues in solution. It allows for the direct observation of the hydrogen and carbon skeletons of the molecule, providing definitive evidence for the presence of the hydrazo tautomer. Studies have shown that the tautomeric equilibrium between the Hydrazo-III and enol-azo forms is influenced by solvent polarity, with the Hydrazo-III form being more favored in less polar environments. researchgate.net

The ¹H NMR spectrum of a this compound analogue provides a wealth of information for its structural confirmation. The most characteristic signal is a downfield singlet corresponding to the N-H proton, which is involved in a strong intramolecular hydrogen bond with a carbonyl oxygen. This resonance typically appears in the high-field region of the spectrum, between 14.13 and 14.55 ppm. rsc.orgsemanticscholar.org The presence of this signal is a key indicator of the hydrazo tautomer.

The aromatic protons of the phenyl rings display complex splitting patterns in the aromatic region of the spectrum, typically between 7.00 and 8.50 ppm. The specific chemical shifts and coupling constants of these protons are dependent on the substitution pattern of the aromatic rings. The protons of the β-diketone moiety also give rise to characteristic signals. For instance, in analogues derived from acetylacetone, the methyl protons will appear as distinct singlets.

A representative, albeit generalized, ¹H NMR data table for a this compound analogue is presented below. The exact chemical shifts can vary depending on the specific substituents and the solvent used.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 14.1 - 14.6 | s (broad) |

| Aromatic-H | 7.0 - 8.5 | m |

| CH₃ (diketone moiety) | 2.1 - 2.5 | s |

| CH₃ (diketone moiety) | 2.3 - 2.7 | s |

| s = singlet, m = multiplet |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering a detailed view of the carbon framework of the this compound analogue. The signals for the carbonyl carbons are particularly diagnostic. In the this compound tautomer, two distinct carbonyl signals are expected, typically appearing in the range of 190-200 ppm. This is in contrast to the enol-azo tautomer, which would show a different set of carbonyl and enolic carbon signals.

The carbons of the aromatic rings resonate in the region of 110-150 ppm, with the specific shifts influenced by the electronic effects of the substituents. The methyl carbons of the β-diketone fragment typically appear at higher field, in the range of 20-30 ppm.

A generalized ¹³C NMR data table for a this compound analogue is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ketone) | 190 - 198 |

| C=O (ketone) | 195 - 205 |

| C=N | 145 - 155 |

| Aromatic-C | 110 - 150 |

| CH₃ (diketone moiety) | 20 - 25 |

| CH₃ (diketone moiety) | 25 - 30 |

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound analogues where spectral overlap can be an issue.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment is used to identify spin-spin coupled protons. For a this compound analogue, COSY spectra would reveal correlations between adjacent protons in the aromatic rings, helping to elucidate their substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments establish correlations between protons and their directly attached carbons. For a this compound analogue, an HSQC spectrum would link the proton signals of the methyl groups to their corresponding carbon signals, and the aromatic proton signals to their respective carbon signals, thus confirming their assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu For a this compound analogue, an HMBC experiment would show a correlation between the N-H proton and the carbonyl carbons, as well as the carbon of the C=N bond. This provides definitive evidence for the hydrazo tautomeric form and the connectivity of the molecular skeleton. For instance, correlations between the methyl protons and the carbonyl carbons would confirm the structure of the β-diketone fragment. researchgate.net

<sup>13</sup>C NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound analogues, the IR spectrum provides key evidence for the hydrazo tautomeric form through the presence of characteristic absorption bands.

A crucial feature in the IR spectrum of a this compound analogue is the presence of a distinct N-H stretching vibration, which is typically observed in the range of 3075-2925 cm⁻¹. rsc.org The presence of two carbonyl groups gives rise to strong C=O stretching bands, often seen between 1650 and 1619 cm⁻¹. rsc.org One of these carbonyl bands may be shifted to a lower frequency due to its involvement in the intramolecular hydrogen bond with the N-H proton. The C=N stretching vibration of the hydrazone group is also a characteristic feature, appearing around 1518-1509 cm⁻¹. rsc.org

The table below summarizes the characteristic IR absorption bands for a representative this compound analogue.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3075 - 2925 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (free ketone) | Stretching | ~1650 |

| C=O (H-bonded) | Stretching | ~1619 |

| C=N (hydrazone) | Stretching | 1518 - 1509 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectra of this compound analogues are characterized by strong absorption bands in the UV and visible regions.

The tautomeric equilibrium between the this compound and enol-azo forms can be studied using UV-Vis spectroscopy, as the two tautomers exhibit distinct absorption maxima. The this compound tautomer typically shows absorption bands at different wavelengths compared to the more conjugated enol-azo form. The position of the absorption maxima can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. Generally, the spectra of these compounds in solution can show multiple bands, reflecting the presence of the tautomeric mixture. rsc.orgresearchgate.net

A representative UV-Vis absorption data table for a this compound analogue in a non-polar solvent where the hydrazo form is expected to be significant is presented below.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Cyclohexane | ~250 | ~15,000 | π → π |

| Cyclohexane | ~350 | ~20,000 | π → π |

| Cyclohexane | ~420 | ~5,000 | n → π* |

Solvatochromic Studies

Solvatochromism, the change in a substance's color in response to the polarity of the solvent, is a significant characteristic of this compound analogues and related hydrazone compounds. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in the UV-Vis absorption spectra.

Detailed research has shown that arylhydrazones of β-diketones, which can exist in the this compound tautomeric form, exhibit positive solvatochromism. mdpi.com Studies on these compounds reveal that they typically exist as a mixture of the Z-enol-azo and Hydrazo-III tautomeric forms in solution. tsijournals.comresearchgate.netmdpi.com A critical finding is that an increase in solvent polarity tends to shift the tautomeric balance toward the enol-azo form. tsijournals.comresearchgate.netmdpi.com This shift is due to the different ways polar and nonpolar solvents interact with the distinct tautomers.

The UV-visible absorption spectra of these hydrazone chromophores display interesting solvatochromic behavior, with absorption bands shifting depending on the polarity of the solvent used. mdpi.comresearchgate.net For instance, a novel symmetrical bis(tricyanofuran)hydrazone chromophore exhibited UV-Vis absorption bands in the wavelength range between 457 and 543 nm in various selected solvents, resulting in colors ranging from red to violet. mdpi.com This behavior is attributed to intramolecular charge transfer (ICT) interactions between the solute and solvent molecules. researchgate.netscirp.org In some cases, distinct bathochromic (red) shifts are observed when moving from nonpolar to polar solvents. researchgate.net However, for other arylhydrazones of β-diketones, no simple correlation was found between the absorption maxima and specific solvent properties like polarity or hydrogen bonding ability, suggesting complex interactions. mdpi.com

The solvatochromic properties of these compounds make them valuable as probes and sensors. mdpi.comscirp.org For example, their ability to change color in different environments has been harnessed for the qualitative determination of aprotic solvents in protic ones. mdpi.com

Table 1: Solvatochromic Data for a Symmetrical Bis(Tricyanofuran)hydrazone Analogue mdpi.com

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λmax, nm) |

| Dioxane | 36.0 | 457 |

| Chloroform | 39.1 | 466 |

| Acetone (B3395972) | 42.2 | 480 |

| Ethanol (B145695) | 51.9 | 501 |

| Methanol (B129727) | 55.5 | 503 |

| Dimethylformamide | 43.8 | 516 |

| Dimethyl sulfoxide | 45.1 | 543 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the structural elucidation of organic compounds, including this compound analogues. By ionizing the compound and analyzing the mass of the intact molecule (molecular ion) and its fragments, mass spectrometry provides direct evidence of the molecular weight and the presence of specific structural motifs. libretexts.org This technique has been crucial in resolving structural ambiguities, such as the azo-hydrazo tautomerism in arylhydrazone derivatives. tsijournals.com

MALDI-MS Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile biomolecules and synthetic polymers. autobio.com.cn In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy, which leads to the desorption and ionization of the analyte molecules with minimal fragmentation. autobio.com.cnuni-saarland.de The resulting ions are then analyzed, typically by a time-of-flight (TOF) mass analyzer. autobio.com.cn

While direct MALDI-MS analysis of this compound analogues is not extensively documented, the technique is widely applied to other complex organic molecules like polysaccharides and fluorochromes. core.ac.ukmdpi.com For compounds that have low ionization efficiency, such as oligosaccharides, chemical derivatization is a common strategy to enhance the MALDI signal. mdpi.comnih.gov This involves tagging the molecule with an easily ionizable or hydrophobic group. nih.gov For example, derivatization with 2-hydrazinopyrimidine (B184050) (2-HPM) has been shown to significantly increase MALDI intensities for oligosaccharides. nih.gov Similarly, permethylation or tagging with benzimidazole (B57391) can improve the sensitivity of MALDI-TOF MS analyses for polysaccharides. mdpi.com These derivatization strategies could foreseeably be applied to this compound analogues to improve their detectability and facilitate accurate molecular weight determination by MALDI-MS.

EI-MS Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the sample in the gas phase. uni-saarland.dewikipedia.org This high energy is sufficient to knock an electron off the analyte molecule, forming a molecular ion (M•+), and also imparts significant excess energy, causing extensive and reproducible fragmentation. libretexts.orgyoutube.com The resulting fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation. libretexts.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). For this compound analogues and related hydrazone compounds, this method is particularly valuable for investigating their tautomeric equilibria and sensing capabilities. mdpi.comscirp.org

The existence of tautomeric forms in solution has been confirmed by fluorescence measurements. mdpi.com Studies on isatin-1,8-naphthalimide hydrazones revealed two distinct fluorescence bands that were dependent on the excitation wavelength, providing evidence for the tautomeric equilibrium. mdpi.com The fluorescence properties are often linked to the specific tautomer present; for example, in some systems, the observed emission originates from the keto (hydrazone) tautomers. researchgate.net

Furthermore, the fluorescence of these compounds can be modulated by external stimuli, making them suitable for applications as molecular switches and sensors. mdpi.com The reversible photo-tautomerization between the hydrazo and azo forms can lead to ON/OFF fluorescence switching properties. mdpi.comresearchgate.net For instance, alternating stimulation with light of specific wavelengths can reversibly control the isomerization process and, consequently, the fluorescence emission. researchgate.net The fluorescence of these hydrazone systems can also be sensitive to the chemical environment, such as pH and the presence of specific ions. mdpi.comiastate.edu The addition of anions like fluoride (B91410) can shift the tautomeric equilibrium, leading to a decrease in the fluorescence intensity of the hydrazone form and an increase in the fluorescence of the deprotonated tautomeric form. mdpi.com This behavior has been exploited to develop selective colorimetric and fluorescent chemosensors for ions like Fe(III). scirp.orgscispace.com

Single Crystal X-Ray Diffraction Analysis of "this compound"

For arylhydrazone derivatives of β-diketones, which are known to exhibit azo-hydrazo tautomerism, single crystal X-ray analysis has been pivotal in establishing their solid-state structure. researchgate.net Multiple crystallographic studies have consistently demonstrated that these compounds exist predominantly or exclusively in the hydrazone tautomeric form in the solid state. mdpi.comresearchgate.net This structural preference is often stabilized by the formation of strong intramolecular hydrogen bonds, which create a stable six-membered pseudo-ring. researchgate.net The analysis provides detailed geometric parameters that characterize the this compound form.

Determination of Molecular Geometry and Conformation

X-ray crystallography provides precise data on the molecular geometry and conformation of this compound analogues. The analysis of 3-[(4-methoxyphenyl)diazenil]-pentane-2,4-dione confirmed that the compound exists in the hydrazo-form. dntb.gov.ua Similarly, the crystal structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione showed a hydrazone structure stabilized by resonance-assisted intramolecular hydrogen bonds, with a measured N–O distance of 2.5872 Å. researchgate.net

The hydrazone structure is characterized by a substantial fragment of the molecular skeleton being planar, a result of extended π-electron delocalization across the molecule. researchgate.net The hydrazone proton (N-H) is typically involved in a strong intramolecular hydrogen bond with a nearby carbonyl oxygen or other acceptor atom. researchgate.net This interaction is a key feature stabilizing the hydrazo tautomer over the azo form in the crystal lattice. For example, in the crystal structures of two different Disperse Yellow dyes, the molecules were found to be in the hydrazone form, featuring a cooperative six-membered intramolecular hydrogen ring involving the hydrazone proton.

Computational studies, such as Density Functional Theory (DFT), often complement experimental X-ray data and provide further insight into the relative stabilities of different tautomers and their geometries. researchgate.net These calculations can predict bond angles and dihedral angles, such as the C6-N19-N20-C21 dihedral angle in a model Hydrazo-III tautomer, which is significantly different from that in other tautomeric forms. researchgate.net

Table 2: Crystallographic Data for Selected this compound Analogues

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-[(4-methoxyphenyl)diazenil]pentane-2,4-dione | Monoclinic | P21/m | a=8.019 Å, b=6.379 Å, c=10.941 Å, β=94.430° | researchgate.net |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P21/n | - | mdpi.com |

| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine | Monoclinic | C2/c | - | core.ac.uk |

| 1-(2-[(5-methylfuran-2yl)methylene)] hydrazono) phthalazine | - | - | - | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and crystalline packing of this compound analogues are significantly influenced by a network of intermolecular interactions. Primarily, hydrogen bonding and π-π stacking play crucial roles in stabilizing the three-dimensional structures. researchgate.net X-ray diffraction studies on various hydrazone derivatives, which can exist in the this compound tautomeric form, have provided detailed insights into these non-covalent forces. researchgate.netresearchgate.net

In addition to hydrogen bonding, π-π stacking interactions are a defining feature in the crystal structures of many this compound analogues. These interactions occur between aromatic rings of adjacent molecules, often in a face-to-face arrangement, contributing to the formation of layered structures. researchgate.netresearchgate.net The combination of various hydrogen bonds and π-π stacking interactions dictates the final crystal packing, influencing the material's physical properties. researchgate.netresearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to complement experimental X-ray data and further elucidate the nature and energetics of these intermolecular forces. researchgate.net

Table 1: Intermolecular Interactions in Selected this compound Analogues

| Compound/Analogue | Interaction Type | Description | Reference |

|---|---|---|---|

| Hydrazone from 1H-indol-3-acetohydrazide and 2-chloro-5-nitrobenzaldehyde | N–H···O Hydrogen Bonds | Forms chains running along the a-axis. | researchgate.net |

| Hydrazone from 1H-indol-3-acetohydrazide and 2-methoxynaphthaldehyde | O–H···O and N–H···O Hydrogen Bonds | Links hydrazone and methanol molecules into a dimer. | researchgate.net |

| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine | C–H···O Hydrogen Bonds, π-π Stacking | Weak intermolecular C–H···O contacts and aromatic π-π stacking link the molecules. | researchgate.net |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for the characterization of newly synthesized this compound analogues. researchgate.netacs.org This combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample, which are then compared against the theoretically calculated values based on the proposed molecular formula. acs.orgresearchgate.net The close agreement between the experimentally found and calculated values serves as a primary confirmation of the compound's elemental composition and purity. researchgate.netacs.org

This method is routinely used in conjunction with spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction to unequivocally establish the structure of the target molecules. researchgate.netnih.gov For a series of novel hydrazone derivatives, elemental analysis is a critical step in verifying that the condensation reaction between the respective aldehyde or ketone and the hydrazide has proceeded as expected to form the desired product. researchgate.netacs.org The results are typically presented as a percentage of each element, with experimental values expected to be within ±0.4% of the theoretical values, a standard criterion for purity in organic synthesis.

Table 2: Elemental Analysis Data for Selected Hydrazo Analogues

| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₂₂H₁₉N₃O₂ | C | 73.98 | 73.85 | researchgate.net |

| H | 5.36 | 5.42 | researchgate.net | |

| N | 11.76 | 11.63 | researchgate.net | |

| C₁₇H₁₃ClN₄O₃ | C | 54.78 | 54.67 | researchgate.net |

| H | 3.51 | 3.58 | researchgate.net | |

| N | 15.03 | 14.89 | researchgate.net | |

| C₁₄H₁₀F₃N₃O₄S | C | 43.19 | 43.25 | acs.org |

| H | 2.59 | 2.61 | acs.org | |

| N | 10.79 | 10.83 | acs.org | |

| C₁₄H₁₀F₃N₃O₃S | C | 44.80 | 44.86 | acs.org |

| H | 2.69 | 2.72 | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1H-indol-3-acetohydrazide |

| 2-chloro-5-nitrobenzaldehyde |

| 2-methoxynaphthaldehyde |

| 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine |

| 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione |

Mechanistic Investigations of Reactions Involving Hydrazo Iii Analogues

Reaction Kinetics and Rate Determination in "Hydrazo III" Transformations

Kinetic studies on the isomerization of hydrazone-based systems have shown that the rate constants can be sensitive to environmental factors like solvent polarity, which can help differentiate between possible mechanisms. acs.org For example, a significant change in the reaction rate with solvent polarity may suggest a polar transition state. acs.org

Table 1: Illustrative Reaction Rate Data for a Hypothetical this compound Analogue Transformation This table is for illustrative purposes and synthesizes typical findings in hydrazone kinetic studies.

| Condition | Parameter Changed | Observed Rate Constant (k) | Inference |

|---|---|---|---|

| Baseline | - | 1.0 x 10⁻³ s⁻¹ | Reference rate |

| Concentration | [Reactant A] x 2 | 2.0 x 10⁻³ s⁻¹ | First-order with respect to Reactant A libretexts.org |

| Concentration | [Reactant B] x 2 | 4.0 x 10⁻³ s⁻¹ | Second-order with respect to Reactant B |

| Temperature | +10 °C | 2.1 x 10⁻³ s⁻¹ | Reaction follows Arrhenius behavior mdpi.com |

Elucidation of Reaction Mechanisms

Elucidating the precise sequence of elementary steps that convert reactants to products is a primary goal of mechanistic chemistry. libretexts.org For this compound analogues, this involves a combination of experimental techniques and theoretical calculations to understand the roles of directing groups, transition states, and intermediates.

In many catalytic processes, particularly those involving transition metals like Rh(III), the hydrazone moiety can function as an effective directing group. rsc.orgresearchgate.net A directing group is a functional group on a substrate that coordinates to the metal catalyst, positioning it to activate a specific, often inert, C-H bond with high regioselectivity. cam.ac.uk

In Rh(III)-catalyzed C-H activation reactions, the nitrogen atom of the hydrazone's C=N bond coordinates to the rhodium center. This brings the metal in close proximity to an ortho-C-H bond on an aromatic ring, facilitating the formation of a five-membered rhodacyclic intermediate. rsc.org This directed metalation is a key step in various annulation reactions to synthesize complex heterocyclic structures like isoquinolines and 1H-indazoles. rsc.orgresearchgate.net The hydrazone group not only directs the C-H activation but can also act as an internal oxidant in the catalytic cycle, allowing the reaction to proceed without an external oxidizing agent. researchgate.net

The transition state is the highest energy point along a reaction coordinate, and its structure and stability determine the reaction rate. numberanalytics.com For reactions involving this compound analogues, transition state analysis is often performed using a combination of kinetic studies and computational chemistry, such as Density Functional Theory (DFT). rsc.orgacademie-sciences.fr

DFT calculations can model the geometry and energy of transition states, providing insights that are difficult to obtain experimentally. academie-sciences.fr For example, in Rh(III)-catalyzed double C-H activation of aldehyde hydrazones, DFT calculations have been used to map the free energy profile of the entire catalytic cycle. rsc.org These calculations help identify the rate-determining step by finding the transition state with the highest energy barrier. rsc.org

An important method for analyzing reactivity is the initial state (is)–transition state (ts) analysis, which dissects the effect of the solvent on the reaction rate into its effects on the ground state of the reactants (initial state) and the transition state. researchgate.net Studies on Co(III)-hydrazone complexes have shown that changes in solvent composition can destabilize the transition state more than the initial state, leading to a reduction in reaction rates. researchgate.net

Table 2: Example of Calculated Transition State (TS) Energies in a Hydrazone Reaction Data synthesized from typical DFT studies on hydrazone cycloadditions. rsc.orgacademie-sciences.fr

| Reaction Pathway Step | Transition State | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|

| C-H Bond Metalation | TS1 | 33.3 |

| N-N Bond Rotation | TS2 | 22.4 |

| Second C-H Bond Activation | TS3 | 26.4 |

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent one. numberanalytics.com Their identification provides direct evidence for a proposed reaction mechanism. The formation of hydrazones from aldehydes or ketones proceeds through a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govnih.gov

In more complex catalytic cycles involving this compound analogues, various organometallic intermediates are formed. For instance, in Rh(III)-catalyzed reactions, five- and six-membered rhodacyclic complexes have been proposed as key intermediates. rsc.org The characterization of these transient species is often achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and mass spectrometry (MS) are powerful tools for elucidating the structure of isolated or observed intermediates. researchgate.netbohrium.comnih.govmdpi.comacs.org In some cases, stable intermediates can be isolated and their structures confirmed by single-crystal X-ray diffraction. mdpi.comnih.gov For example, various hydrazonido and hydrazido titanium complexes have been isolated and characterized, revealing different coordination modes of the hydrazone ligand. acs.orgnih.gov

Table 3: Techniques for Intermediate Characterization in this compound Chemistry

| Intermediate Type | Reaction Context | Characterization Technique(s) | Reference(s) |

|---|---|---|---|

| Hemiaminal | Hydrazone Formation/Hydrolysis | Kinetic Analysis | nih.govnih.gov |

| Rhodacyclic Complex | Rh(III)-Catalyzed C-H Activation | DFT Calculations, Isotopic Labeling | rsc.org |

| Ruthenium Nitride | Ruthenium-Mediated Olefination | HRMS, ³¹P NMR Trapping | acs.org |

Transition State Analysis

Isotopic Labeling Studies in "this compound" Chemistry

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), chemists can follow the labeled atom's position in intermediates and final products using techniques like NMR and mass spectrometry. wikipedia.orgsymeres.com

In the context of this compound chemistry, deuterium (B1214612) labeling experiments are commonly employed. For example, conducting a Rh(III)-catalyzed C-H activation in the presence of a deuterated solvent or reagent can reveal the reversibility of the C-H bond cleavage step. rsc.org If the starting material incorporates deuterium at the C-H activation site after the reaction is stopped, it provides strong evidence for a reversible metalation step. rsc.org

Stable isotope labeling is also integral to quantitative proteomics and metabolomics approaches that can be adapted to study reaction mechanisms, such as identifying and quantifying glycopeptides using hydrazide chemistry. researchgate.net This involves conjugating molecules to a solid support, using stable isotopes to label peptides, and analyzing them with mass spectrometry to understand the transformations. researchgate.net

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, as it can profoundly influence reaction rates, pathways, and product selectivity. researchgate.netrsc.org Solvents can play multiple roles: they can directly participate in the reaction, stabilize or destabilize reactants and transition states, or compete with reactants for catalyst coordination. rsc.orgnumberanalytics.com

In the chemistry of this compound analogues, solvent effects are significant. The rate of hydrolysis for Co(III)-hydrazone complexes, for example, is observed to decrease with an increasing percentage of methanol (B129727) in aqueous mixtures. researchgate.net This effect can be dissected into initial state and transition state contributions, revealing that the destabilization of the polar transition state by the less polar solvent mixture is the primary cause for the rate reduction. researchgate.net

Solvent polarity can also dictate the preferred isomerization mechanism in hydrazone-based molecular switches. acs.org A linear correlation between the logarithm of the rate constant and a solvent polarity parameter (like the Dimroth parameter) can indicate the involvement of a polar, rotational transition state. acs.org Furthermore, solute-solvent van der Waals forces, even in nonpolar solvents, can influence the selectivity of catalytic transformations by differentially stabilizing competing transition states. rsc.org The ability of a solvent to form hydrogen bonds can also alter reactivity by interacting with the substrate or catalyst. thieme-connect.de

Table 4: Influence of Solvent on Reaction Selectivity for a Hypothetical this compound Analogue This table illustrates typical solvent effects on product distribution.

| Solvent | Dielectric Constant (ε) | Product A : Product B Ratio | Primary Effect |

|---|---|---|---|

| Dichloromethane | 9.1 | 60 : 40 | Baseline selectivity |

| Tetrahydrofuran | 7.5 | 75 : 25 | Coordination to catalyst center numberanalytics.com |

| Acetonitrile | 37.5 | 45 : 55 | Stabilization of polar intermediate researchgate.net |

Theoretical and Computational Chemistry of Hydrazo Iii Analogues

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scilit.com It has been widely applied to study hydrazone derivatives to calculate their geometric, spectroscopic, and electronic properties with good precision. scirp.orgresearchgate.net For polyatomic molecules like Hydrazo-III, DFT functionals such as B3LYP and M05-2X are effective for these calculations. scirp.orgresearchgate.net

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hydrazone derivatives, full geometry optimization is often performed using DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p) or 6-311G+(d,p). mdpi.com This process determines crucial structural parameters like bond lengths, bond angles, and dihedral angles.

Theoretical studies of azo-derivatives of β-diketones confirm that the hydrazone form is generally favored in real samples. jomardpublishing.com In the case of Hydrazo-III, calculations revealed it to be the most stable and compact structure among eight possible tautomers. jomardpublishing.com The trans-configuration is noted to be preferable in Hydrazo-III. jomardpublishing.com The stability of hydrazone structures is often influenced by intramolecular hydrogen bonds. For instance, the E form of some hydrazones is stabilized by a pseudo-six-membered ring formed through a C=O···H–N intramolecular hydrogen bond. In systems similar to Hydrazo-III, the formation of a bifurcated (three-centered) H-bond has been confirmed experimentally, which stabilizes the molecule. jomardpublishing.com

Table 1: Calculated Relative Energies and Dipole Moments of Hydrazo-III and Related Tautomers Data sourced from theoretical studies on azo-derivatives of β-diketones. jomardpublishing.com

| Tautomer | Relative Energy (eV) | Dipole Moment (D) |

| Hydrazo-III | 0.000 | < 7.00 |

| Keto-azo | +0.186 | 10.14 |

| E-enol-azo-I | +0.221 | > 10.14 |

| Z-enol-azo-I | +0.590 | 7.00 - 7.62 |

| Other Tautomers | N/A | 7.00 - 7.62 |

Note: The dipole moment for Hydrazo-III was noted to be lower than all other tautomers except one. jomardpublishing.com

The electronic properties of a molecule are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. ekb.eg The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnanochemres.org A smaller energy gap generally indicates higher chemical reactivity and lower stability. nih.gov

The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies: ΔE = E_LUMO − E_HOMO. jomardpublishing.com For Hydrazo-III and its related tautomers, DFT calculations show variations in this energy gap, which correlates with their relative stability. jomardpublishing.com The most stable structure, Hydrazo-III, is expected to have a relatively large energy gap compared to its less stable counterparts. jomardpublishing.com In studies of other hydrazones, the HOMO-LUMO gap has been used to assess their potential as materials for applications like dye-sensitized solar cells. scilit.comnanochemres.org

Table 2: Representative Frontier Molecular Orbital Energies for Hydrazone Analogues Values are illustrative, based on findings for various hydrazone derivatives. acs.orgmdpi.com

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue A | -7.793 | -0.515 | 7.278 |

| Analogue B | -7.853 | -0.612 | 7.241 |

| Analogue C | -7.833 | -0.604 | 7.229 |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.netnih.govmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbitals (GIAO) method within DFT is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.netscielo.br Theoretical NMR data for hydrazone derivatives have shown a strong correlation with experimental spectra, aiding in the structural characterization of isomers. researchgate.netscielo.br

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. researchgate.net For hydrazone analogues, characteristic bands such as the iminic C=N stretching (around 1583-1595 cm⁻¹), amidic C=O stretching (around 1690 cm⁻¹), and N-H stretching (around 3074-3461 cm⁻¹) are important for identification. nih.govacs.orgacs.org The calculated vibrational spectra for similar compounds have shown good agreement with experimental FT-IR data. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). scilit.com The calculations provide information on vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. acs.org For hydrazone analogues, absorption bands are typically assigned to π → π* and n → π* transitions within the molecule. wileyeditingservices.com Simulated UV-Vis spectra for related compounds have shown nice correlations with experimental results, often within a 10–20 nm range. nih.govmdpi.com

Computational chemistry allows for the calculation of key thermodynamic parameters that describe the stability and spontaneity of chemical systems. The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are related by the equation: ΔG = ΔH - TΔS. libretexts.orgchemguide.co.uk

These parameters can be derived from the output of DFT frequency calculations. scielo.br The calculations provide zero-point vibrational energies (ZPVE) and thermal corrections, which are used to determine the total enthalpy and Gibbs free energy at a specific temperature, typically 298.15 K. scielo.bryoutube.com Theoretical calculations of ΔG for different isomers of hydrazines have successfully explained why certain isomers are preferentially formed in experimental syntheses. scielo.br For Hydrazo-III, its calculated lower energy compared to other tautomers indicates a more favorable enthalpy of formation, contributing to its greater stability. jomardpublishing.com Negative values for the chemical potential, derived from HOMO and LUMO energies, also suggest that a compound is stable and will not spontaneously decompose. mdpi.com

Table 3: Example of Calculated Thermodynamic Properties for Hydrazine (B178648) Isomers Data based on theoretical analysis of (E)-1-(α,β-dimethylbenzylidene)-2,2-diphenylhydrazine isomers. scielo.br

| Isomer | ΔfH (kcal/mol) | ΔfG (kcal/mol) |

| Isomer A | -199.15 | 10.76 |

| Isomer B | -197.38 | 12.92 |

| Isomer C | -196.43 | 18.98 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Molecular Dynamics (MD) Simulations of "Hydrazo III" Interactions

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, interactions with solvent molecules, and binding processes. nih.govrsc.org

For hydrazone derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, which is crucial for drug design. nih.gov These simulations can reveal how a molecule like a Hydrazo-III analogue might bind to a biological target, showing the stability of the interaction and the key hydrogen bonds or other forces involved. researchgate.net MD studies are also employed to explore tautomerism and isomerization processes, providing a dynamic view of how different forms of a molecule can interconvert under certain conditions, such as changes in pH or temperature. nih.gov Such simulations would be invaluable for understanding how Hydrazo-III analogues behave in a biological environment, complementing the static picture provided by DFT.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By developing and validating a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.orgrsc.org

The process involves calculating a set of molecular descriptors for each compound in a training set. frontiersin.org These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical method, like Comparative Molecular Field Analysis (CoMFA), is then used to build a model that correlates these descriptors with the measured biological activity. nih.gov

For hydrazone derivatives, 3D-QSAR models have been successfully constructed to guide the structural modification of compounds to enhance their antitumor activities. rsc.org The resulting contour maps from these models can indicate which parts of the molecule are sensitive to modification; for example, they might show that bulky groups in one position enhance activity, while in another position they are detrimental. nih.gov Applying QSAR to a series of Hydrazo-III analogues could establish clear design principles, accelerating the discovery of new compounds with optimized properties for a specific application.

Computational Modeling of Photophysical Properties

Computational modeling has emerged as a powerful tool for investigating the photophysical properties of hydrazone derivatives, including analogues of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods used to predict and understand the electronic transitions that govern their absorption and emission characteristics. uvm.edu

Research on various hydrazone-based fluorophores has demonstrated that computational approaches can accurately model their photophysical behaviors. uvm.edu For instance, studies on triazine-based hydrazone derivatives have shown a strong correlation between experimental UV-Vis absorption spectra and those simulated using DFT methods, often with a deviation of only 10–20 nm. mdpi.comnih.gov These calculations help in understanding the nature of electronic transitions, which are often characterized as π → π* or intramolecular charge transfer (ICT) transitions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and photophysical behavior. The energy gap between HOMO and LUMO provides an estimation of the compound's excitation energy and its potential as a photosensitizer. mdpi.comresearchgate.net In many hydrazone analogues, the HOMO is localized on the electron-rich part of the molecule, while the LUMO is situated on the electron-deficient moiety, facilitating ICT upon photoexcitation. mdpi.com

A notable aspect of some hydrazone-based dyes is their aggregation-induced emission (AIE) behavior, where they become highly emissive in the aggregate or solid state. uvm.edu Computational models have been developed to explain this phenomenon, with mechanisms like Suppression of Kasha's Rule (SOKR) being proposed for certain families of hydrazone dyes. uvm.edu